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Compound of Interest
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4-(Bromomethyl)-7-hydroxy-2H-

chromen-2-one

CAS No.: 161798-25-0

Cat. No.: B067124

Get Quote

Abstract & Introduction
Two-photon (2P) uncaging has revolutionized the study of biological signaling by allowing the

release of bioactive molecules with femtoliter spatial resolution (3D confinement). However, the

utility of early caging groups (e.g., nitrobenzyls) was limited by low two-photon action cross-

sections (

GM), requiring high laser power that risks photodamage.

This guide details the application of Brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) caged

compounds.[1][2][3] The Bhc group represents a quantum leap in sensitivity, offering a two-

photon action cross-section of ~50 GM (Goeppert-Mayer units)—two orders of magnitude

higher than standard nitroindolinyl (MNI) or nitrobenzyl groups.

Key Applications:

Neuroscience: Mapping glutamate sensitivity in deep tissue where laser scattering is high.
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Developmental Biology: Spatiotemporal control of gene expression using Bhc-caged mRNA.

[1][2][4]

Pharmacology: Release of peptides and secondary messengers with minimal laser power.

The Bhc Advantage: Mechanism & Photophysics
Why Bromination Matters
Standard coumarins are fluorescent but poor uncaging groups at physiological pH. The addition

of a bromine atom at the 6-position induces a critical chemical shift:

pKa Reduction: Bromine lowers the pKa of the 7-hydroxyl group to ~6.2. At physiological pH

(7.4), the Bhc chromophore exists primarily as a monoanion.

Resonance Enhancement: The anionic form possesses a significantly higher extinction

coefficient (

) and two-photon absorption cross-section than the neutral form.

Excitation Wavelength: The anion absorbs strongly in the near-UV (350–370 nm), translating

to an optimal two-photon excitation window of 740–760 nm.

The Kinetic Trade-Off (Expert Insight)
While Bhc has superior sensitivity (GM value), the release kinetics depend on the linker.

Carbamate Linkers (e.g., Bhc-Glutamate): Release involves a decarboxylation step, resulting

in a time constant of ~10 ms.[5] This is slower than MNI-Glutamate (<10 µs).

Recommendation: Use Bhc-Glu for mapping receptor locations or tonic activation, but prefer

MNI-Glu for mimicking rapid synaptic transmission.

Phosphate/Ester Linkers (e.g., Bhc-mRNA, Bhc-cAMP): Release is generally faster and

limited by the photolysis rate itself.

Photolysis Pathway Diagram
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Caption: Figure 1. The two-photon photolysis pathway of Bhc-caged compounds. Note that

excitation at 740 nm utilizes the high cross-section of the anionic chromophore.

Experimental Configuration
Optical Setup

Laser Source: Mode-locked Ti:Sapphire laser (e.g., Spectra-Physics Mai Tai or Coherent

Chameleon).

Wavelength: Tune to 740 nm. (Note: MNI-Glu is typically uncaged at 720 nm; Bhc is red-

shifted).

Pulse Width: <140 fs at the sample.

Power Modulation: Pockels cell (EOM) is essential for defining the uncaging duration

(typically 0.5 – 10 ms for Bhc).

Comparison of Caging Groups
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Feature Bhc-Glutamate MNI-Glutamate Nitrobenzyl (CNB)

2P Cross-Section

(GM)
~50 GM 0.06 GM < 0.1 GM

Optimal 2P

Wavelength
740 nm 720 nm 720 nm

Uncaging Efficiency Very High Low Very Low

Release Kinetics Slow (~10 ms) Fast (<10 µs) Slow

Solubility Low (requires DMSO) High (Water soluble) Moderate

Protocol: Two-Photon Uncaging of Bhc-
Glutamate[1][2][9]
Reagent Preparation
Safety: Handle all caged compounds in the dark or under red safety light.

Stock Solution: Dissolve Bhc-Glutamate in dry DMSO to a concentration of 100 mM. Aliquot

and store at -20°C. Do not dissolve directly in water; Bhc is hydrophobic.

Working Solution: Dilute the stock into Artificial Cerebrospinal Fluid (ACSF) to a final

concentration of 50–100 µM.

Note: Because Bhc has a high GM, you can use significantly lower concentrations than

MNI-Glu (which requires 2–10 mM), reducing cost and potential GABA-A receptor

antagonism.

Filtration: Filter the working solution (0.22 µm) to remove any micro-precipitates that could

cause laser hotspots.

Slice Preparation & Loading
Prepare acute brain slices (300–400 µm) using standard vibratome protocols.
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Bath Application: Perfuse the slice with the Bhc-Glu ACSF solution. Recirculate if volume is

limited (5–10 mL total volume).

Equilibration: Allow 10–15 minutes for the caged compound to penetrate the tissue slice

depth.

Uncaging & Recording Workflow

Uncaging Cycle

1. Patch Clamp Whole-Cell
(Voltage Clamp -70mV)

2. Visualize Spine/Dendrite
(Alexa 594 / 2P Imaging)

3. Position Uncaging Spot
(0.5 µm from spine head)

4. Trigger Laser Pulse
(740 nm, 1-5 ms, 5-15 mW)

5. Record EPSC
(Sync with EOM trigger)

Next Spine

6. Analyze Amplitude/Kinetics

Click to download full resolution via product page

Caption: Figure 2.[5][6] Step-by-step workflow for electrophysiological recording coupled with

Bhc uncaging.

Step-by-Step Execution:

Patching: Establish whole-cell configuration on the neuron of interest. Fill the pipette with an

intracellular dye (e.g., Alexa Fluor 594, 20 µM) to visualize spines.

Targeting: Using 2P imaging (typically at 800–900 nm for the Alexa dye), locate a dendritic

spine.

Offset: Park the uncaging beam 0.5 µm away from the spine head.
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Why? Direct hits can cause photodamage or bleaching.[7] The diffusion of released

glutamate mimics the synaptic cleft.

Power Calibration: Start with low laser power (e.g., 5 mW at the back aperture).

Trigger: Deliver a single pulse (duration 1–5 ms).

Note: The longer pulse width compensates for the slower release kinetics of the

carbamate linker.

Validation: Observe the Excitatory Postsynaptic Current (EPSC). If no response, increase

power in 2 mW increments.

Protocol: Bhc-Caged mRNA (Gene Control)[3][4][6]
[11]
This application is unique to Bhc due to its high sensitivity, allowing uncaging in live embryos

(e.g., Zebrafish) without UV toxicity.

Synthesis/Mixing: Mix Bhc-diazo (6-bromo-4-diazomethyl-7-hydroxycoumarin) with mRNA in

DMSO.[3] The diazo group reacts with the phosphate backbone.[1][3][4]

Injection: Inject the Bhc-caged mRNA into the one-cell stage embryo.[1][2][3][8]

Incubation: Keep embryos in the dark. The mRNA is translationally blocked.[3][4]

Uncaging:

1P: 365 nm UV lamp (10 seconds) for whole-embryo activation.

2P: Focus 740 nm laser on specific tissue regions (e.g., eye primordium) to induce local

protein expression.

Readout: Assay for the protein product (e.g., GFP fluorescence) 2–4 hours post-uncaging.

Troubleshooting & Validation
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Issue Probable Cause Corrective Action

No EPSC Response Laser wavelength incorrect
Ensure laser is tuned to 740

nm (Bhc peak), not 720 nm.

Slow Rise Time Intrinsic kinetics

Bhc-carbamate is slow

(~10ms).[5] For faster kinetics,

switch to Bhc-acetate or MNI-

Glu.

Precipitation Hydrophobicity

Dissolve stock in 100% DMSO.

Ensure final aqueous DMSO <

0.5%.

Run-down Photobleaching

Reduce laser power. Bhc is

very sensitive; you likely need

less power than you think.

Self-Validating Control: Always perform a "Laser-Only" control (scan the laser over the spine

without caged compound in the bath) to ensure the response is not a mechanical or thermal

artifact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b067124?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

